2-(Benzylsulfinyl)-1,1-diphenyl-1-ethanol
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Overview
Description
2-(Benzylsulfinyl)-1,1-diphenyl-1-ethanol is an organic compound with a complex structure that includes a benzylsulfinyl group attached to a diphenyl ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfinyl)-1,1-diphenyl-1-ethanol typically involves multi-step organic reactions. One common method includes the oxidation of benzyl sulfide to benzyl sulfoxide, followed by the reaction with diphenylacetaldehyde under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using environmentally friendly oxidizing agents. The use of continuous flow reactors can enhance the efficiency and scalability of the production process, ensuring consistent quality and reducing waste.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfinyl)-1,1-diphenyl-1-ethanol undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The compound can be reduced to the corresponding sulfide.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acid chlorides or alkyl halides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Benzyl sulfone derivatives.
Reduction: Benzyl sulfide derivatives.
Substitution: Various esters and ethers depending on the substituents used.
Scientific Research Applications
2-(Benzylsulfinyl)-1,1-diphenyl-1-ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfinyl)-1,1-diphenyl-1-ethanol involves its interaction with specific molecular targets. The sulfinyl group can form reversible covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. This interaction can affect various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylsulfonyl)-1,1-diphenyl-1-ethanol: Similar structure but with a sulfone group instead of a sulfinyl group.
2-(Benzylthio)-1,1-diphenyl-1-ethanol: Contains a sulfide group instead of a sulfinyl group.
2-(Phenylsulfinyl)-1,1-diphenyl-1-ethanol: Similar structure with a phenyl group instead of a benzyl group.
Uniqueness
2-(Benzylsulfinyl)-1,1-diphenyl-1-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfinyl and hydroxyl groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
2-benzylsulfinyl-1,1-diphenylethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O2S/c22-21(19-12-6-2-7-13-19,20-14-8-3-9-15-20)17-24(23)16-18-10-4-1-5-11-18/h1-15,22H,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBQGBXESZEJMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)CC(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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